molecular formula C14H9F2NO2 B10842684 3,4-difluorobenzaldehyde O-benzoyloxime

3,4-difluorobenzaldehyde O-benzoyloxime

Cat. No.: B10842684
M. Wt: 261.22 g/mol
InChI Key: HOHACQRGFZUDCD-RQZCQDPDSA-N
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Description

3,4-Difluorobenzaldehyde O-benzoyloxime: is an organic compound that features a benzaldehyde core substituted with two fluorine atoms at the 3 and 4 positions, and an O-benzoyloxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluorobenzaldehyde O-benzoyloxime typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by benzoylation. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the benzoylation step .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzaldehyde O-benzoyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-difluorobenzaldehyde O-benzoyloxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoprotein-associated phospholipase A2, an enzyme involved in inflammatory processes. The oxime group is believed to play a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Comparison: 3,4-Difluorobenzaldehyde O-benzoyloxime is unique due to the specific positioning of the fluorine atoms and the presence of the O-benzoyloxime group. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorinated benzaldehydes. For example, the presence of two fluorine atoms in the 3 and 4 positions can significantly influence the electronic properties of the molecule, making it more reactive in certain chemical transformations .

Properties

Molecular Formula

C14H9F2NO2

Molecular Weight

261.22 g/mol

IUPAC Name

[(E)-(3,4-difluorophenyl)methylideneamino] benzoate

InChI

InChI=1S/C14H9F2NO2/c15-12-7-6-10(8-13(12)16)9-17-19-14(18)11-4-2-1-3-5-11/h1-9H/b17-9+

InChI Key

HOHACQRGFZUDCD-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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